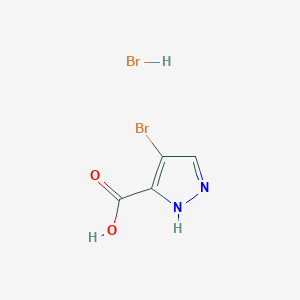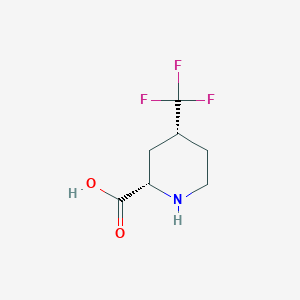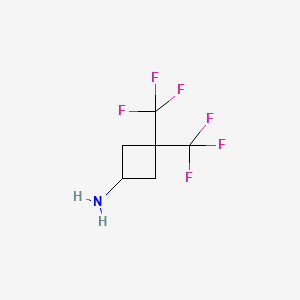![molecular formula C10H12O2Si B7882165 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group. This compound is of interest in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde typically involves the introduction of the trimethylsilyl-ethynyl group to a furan ring followed by the formylation of the furan ring. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the trimethylsilyl-ethynyl group to a furan derivative. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl-ethynyl group can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]furan-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde depends on the specific reactions it undergoes. In general, the trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during synthesis. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts that can be further transformed into more complex structures.
Comparison with Similar Compounds
Similar Compounds
5-Ethynylfuran-2-carbaldehyde: Lacks the trimethylsilyl group, making it less stable and more reactive.
5-(Trimethylsilyl)furan-2-carbaldehyde: Lacks the ethynyl group, limiting its reactivity in certain coupling reactions.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2Si/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDEKANLLJUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B7882084.png)


![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)


![tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate](/img/structure/B7882129.png)
![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882146.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)

![methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882170.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
